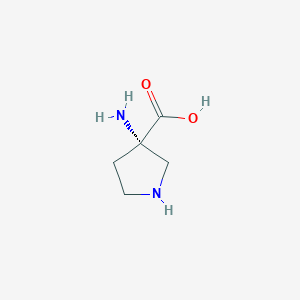

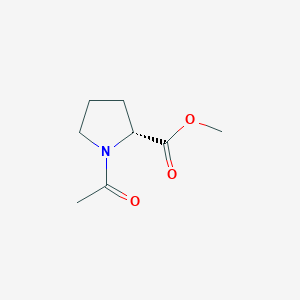

(3S)-3-aminopyrrolidine-3-carboxylic acid

説明

Synthesis Analysis

The asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid involves diastereoselective conjugate addition and has been applied successfully to yield these compounds with high diastereomeric excess and enantiomeric excess. The synthesis processes are multi-step, involving lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide for the asymmetric synthesis yielding significant overall yields and purity (Bunnage et al., 2004).

Molecular Structure Analysis

3-Aminopyrazine-2-carboxylic acid, a related compound, exhibits a network of intra- and intermolecular hydrogen bonds contributing to its structural stability. Although it is not the exact compound, similar structural analyses can provide insights into the behavior of (3S)-3-aminopyrrolidine-3-carboxylic acid in various chemical environments (Dobson & Gerkin, 1996).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, forming enantiomers with different biological activities. For example, the synthesis and properties of enantiomers in the quinolonecarboxylic acid class of antibacterial agents highlight the importance of stereochemistry in biological activity (Rosen et al., 1988).

Physical Properties Analysis

The physical properties, such as hyperpolarizability, natural bond orbital analysis, and structural parameters, of similar compounds like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been characterized using various spectroscopic and computational methods. These studies provide a comprehensive understanding of the physical attributes that can be correlated to (3S)-3-aminopyrrolidine-3-carboxylic acid (Devi et al., 2018).

Chemical Properties Analysis

The chemical properties such as reactivity and interaction with other molecules can be inferred from studies on similar compounds, like the novel synthesis approach for 2-arylpyrrolidine-1-carboxamides, indicating the versatility of pyrrolidine derivatives in forming new chemical entities with potential pharmaceutical applications (Smolobochkin et al., 2017).

科学的研究の応用

Synthesis and Industrial Application

(3S)-3-aminopyrrolidine-3-carboxylic acid serves as an important building block in the synthesis of various pharmaceutically active substances. For instance, Han et al. (2018) demonstrated an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, which is significant for industrial preparation due to its cost-effectiveness and mild reaction conditions (Han et al., 2018).

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis approaches. For example, Tang et al. (2005) described a carbanionic approach to synthesize trans-(2R,3S)-2-substituted 3-aminopyrrolidines, which was also applied in the asymmetric synthesis of (+)-Absouline, an aminopyrrolizidine alkaloid (Tang et al., 2005).

Enantiomer Synthesis

Bunnage et al. (2004) focused on the diastereoselective conjugate addition for synthesizing cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, highlighting its significance in enantioselective synthesis (Bunnage et al., 2004).

Exploration of Conformation-Activity Relationships

Dietrich and Lubell (2003) synthesized enantiopure pyrrolizidinone amino acids using (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid. Their research is crucial for understanding conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).

Organocatalysis

In the field of organocatalysis, Ruiz-Olalla et al. (2015) demonstrated that homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from (3S)-3-aminopyrrolidine-3-carboxylic acid, effectively catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

特性

IUPAC Name |

(3S)-3-aminopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKXSZUASEUHH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-aminopyrrolidine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)

![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)